molecular formula C11H15NO B185082 N-(2,6-Dimethylphenyl)propionamide CAS No. 25404-20-0

N-(2,6-Dimethylphenyl)propionamide

Cat. No.: B185082
CAS No.: 25404-20-0
M. Wt: 177.24 g/mol
InChI Key: TXBNRQUPSDOCGX-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)propionamide (CAS 25404-20-0) is an organic compound with the molecular formula C 11 H 15 NO and a molecular weight of 177.24 g/mol . It serves as a valuable building block and intermediate in medicinal chemistry and pharmaceutical research. This compound features a propionamide group attached to a 2,6-dimethylaniline moiety, a structural motif of significant interest. This core structure is shared with several pharmacologically active molecules, making it a key precursor in anticonvulsant research . Specifically, it is structurally related to Tocainide, a Class 1b antiarrhythmic agent that works by inhibiting sodium channels in cardiac cells . This relationship underscores its utility in the synthesis and development of novel compounds for cardiovascular and neurological disorder research. Researchers leverage this chemical scaffold to explore structure-activity relationships and develop new molecular entities with potential biological activity. The product is provided for research purposes as a high-purity solid. This product is labeled "For Research Use Only" and is strictly intended for laboratory research and investigative applications. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBNRQUPSDOCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180065
Record name Propanamide, N-(2,6-dimethylphenyl)- (9CI)
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Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25404-20-0
Record name Propionanilide, 2,6-dimethyl-
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Record name 2,6-Dimethylpropionanilide
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Record name Propanamide, N-(2,6-dimethylphenyl)- (9CI)
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Record name 2',6'-PROPIONOXYLIDIDE
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Record name N-(2,6-Dimethylphenyl)propanamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)propionamide typically involves the reaction of 2,6-dimethylphenylamine with propionyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,6-Dimethylphenyl)propionamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)propionamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Resistance and Toxicity Profiles

  • Metalaxyl and Furalaxyl face resistance issues in regions with intensive fungicide use, necessitating rotation with other agents .
  • Benalaxyl exhibits moderate toxicity in mammals (LD₅₀ > 2000 mg/kg), whereas Metazachlor shows low toxicity to non-target organisms .

Biological Activity

N-(2,6-Dimethylphenyl)propionamide is an organic compound with significant potential in various biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₁H₁₅NO
  • Structure : The compound features a propionamide functional group attached to a 2,6-dimethylphenyl moiety, characterized by its aromatic structure and the presence of both amide and alkyl substituents.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits potential antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation. This suggests a possible therapeutic role in managing inflammatory conditions.
  • Mechanism of Action : The exact mechanism involves binding to specific receptors or enzymes that regulate pain and inflammation pathways. This interaction may lead to the modulation of enzyme activity, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study assessed the compound's efficacy against Escherichia coli and Staphylococcus aureus, demonstrating notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
  • Anti-inflammatory Mechanism Investigation : In vitro assays indicated that this compound inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition was comparable to that of established anti-inflammatory drugs like ibuprofen.

Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryInhibits COX enzymes
MechanismBinds to receptors involved in pain modulation

Synthesis Methods

The synthesis of this compound has been documented through various methods, including:

  • Direct Amidation : Reacting 2,6-dimethylphenylacetic acid with ammonia or amines.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

These methods highlight the compound's versatility in organic synthesis and its potential for further modifications to enhance biological activity.

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